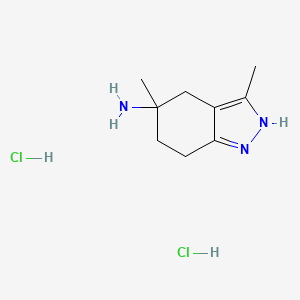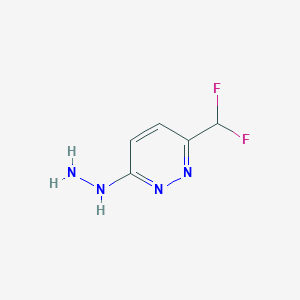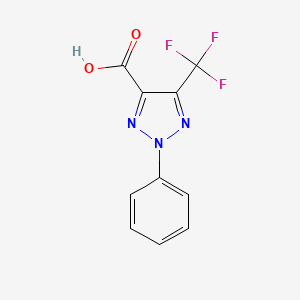
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl trifluoroacetate to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired triazole compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from ambient to elevated levels depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Agrochemicals: It is used in the synthesis of agrochemical agents that protect crops from pests and diseases.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole derivatives with different substituents . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Uniqueness
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and stability . These features make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H6F3N3O2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-phenyl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-7(9(17)18)14-16(15-8)6-4-2-1-3-5-6/h1-5H,(H,17,18) |
InChI Key |
SJCPXKUVGUEBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


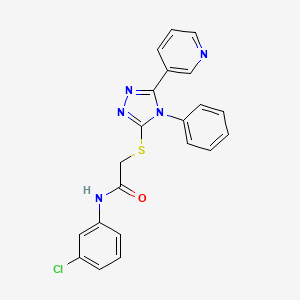
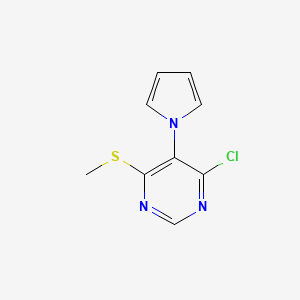
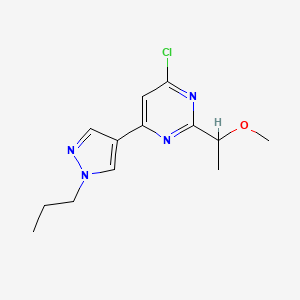

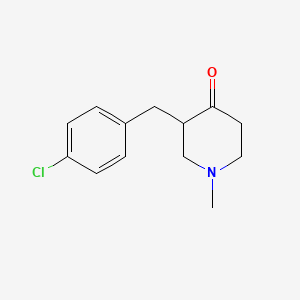
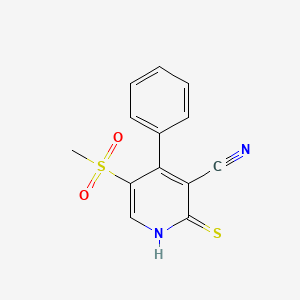
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)
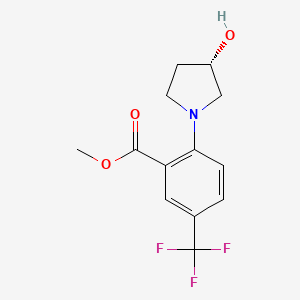
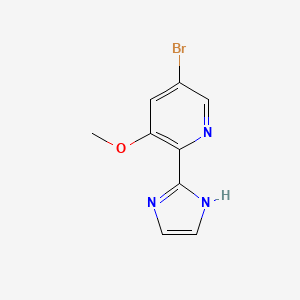

![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)

